6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic organic compound characterized by a pyridine ring with a carboxylic acid group and an amino group containing a methyl(prop-2-yn-1-yl) substituent. Its molecular formula is and it has a molecular weight of approximately 190.20 g/mol. This compound is classified under pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes the reaction of 6-chloronicotinic acid with methyl(prop-2-yn-1-yl)amine under basic conditions, often using a base such as triethylamine to facilitate the nucleophilic substitution reaction.
The molecular structure of 6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 190.20 g/mol |
IUPAC Name | 6-[methyl(prop-2-ynyl)amino]pyridine-3-carboxylic acid |
InChI | InChI=1S/C10H10N2O2/c1-3-6... |
InChI Key | WHKFSIMTGCZIST-UHFFFAOYSA-N |
Canonical SMILES | CN(CC#C)C1=NC=C(C=C1)C(=O)O |
6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions:
The major products from these reactions depend on specific reagents and conditions used, including:
The mechanism of action for 6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, acting as a ligand that binds to receptors or enzymes, modulating their activity. This interaction can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.
The physical properties of 6-[Methyl(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid include:
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
The chemical properties include:
6-[Methyl(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid has diverse applications in scientific research:
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: